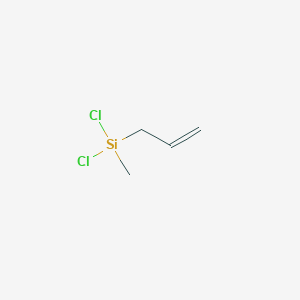
Allyldichloromethylsilane
Descripción general
Descripción
Allyldichloromethylsilane: is an organosilicon compound with the molecular formula C4H8Cl2Si . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an allyl group (H2C=CHCH2-), two chlorine atoms, and a methyl group attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Allyldichloromethylsilane can be synthesized by the reaction of allyl chloride with methyltrichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs at room temperature and yields the desired product.
Grignard Reaction: Another method involves the reaction of allylmagnesium bromide with dichloromethylsilane. This reaction is carried out under an inert atmosphere, usually at low temperatures, to prevent side reactions.
Industrial Production Methods: Industrial production of allyl(dichloro)methylsilane often involves the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Allyldichloromethylsilane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-silicon bonds.
Hydrosilylation: this compound can undergo hydrosilylation reactions with alkenes in the presence of a platinum catalyst, leading to the formation of organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, amines, alkoxides.
Catalysts: Aluminum chloride, platinum.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products:
Substitution Products: Allyl(methoxy)methylsilane, allyl(aminomethyl)methylsilane.
Addition Products: Various organosilicon compounds with extended carbon chains.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Organosilicon Compounds: Allyldichloromethylsilane is used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: It is used in catalytic processes to introduce silicon-containing groups into organic molecules.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry:
Polymer Production: this compound is used in the production of silicone polymers and resins.
Surface Coatings: It is used in the formulation of surface coatings to enhance durability and resistance to environmental factors.
Mecanismo De Acción
Molecular Targets and Pathways:
Silicon-Carbon Bond Formation: The primary mechanism involves the formation of silicon-carbon bonds through various chemical reactions such as hydrosilylation and nucleophilic substitution.
Catalytic Activity: In catalytic processes, the compound acts as a source of silicon, facilitating the formation of silicon-containing products.
Comparación Con Compuestos Similares
Allyl(chloro)dimethylsilane: Similar in structure but with one chlorine atom replaced by a methyl group.
Dichloromethylvinylsilane: Contains a vinyl group instead of an allyl group.
Chloro(dimethyl)phenylsilane: Contains a phenyl group instead of an allyl group.
Uniqueness:
Versatility: Allyldichloromethylsilane is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in organic synthesis.
Reactivity: The presence of both allyl and dichloromethyl groups enhances its reactivity compared to similar compounds, allowing for a broader range of applications.
Propiedades
IUPAC Name |
dichloro-methyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEQUKAYVABWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-92-3 | |
| Record name | Dichloromethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of Allylmethyldichlorosilane with tropolone?
A: Allylmethyldichlorosilane exhibits an interesting intramolecular allylic migration when reacted with tropolone in the presence of triethylamine. [] This reaction results in the formation of pentacoordinate silicon compounds with an allylated tropolonato ligand. [] This migration is significant as it showcases a unique pathway for silicon-carbon bond formation.
Q2: Can Allylmethyldichlorosilane be used to synthesize polymers?
A: Yes, Allylmethyldichlorosilane can be polymerized via sonochemical reductive coupling. [] This method yields high molecular weight polymers containing unreacted allyl groups, suggesting the involvement of short-lived radical intermediates and potentially more stable polymeric silyl anions in the polymerization process. []
Q3: How selective is the allylation reaction using Allylmethyldichlorosilane?
A: Research indicates a high degree of selectivity in the allylation reaction involving Allylmethyldichlorosilane. When reacted with methyltrichlorosilane in the presence of zinc powder and dimethylimidazolidinone (DMI), Allylmethyldichlorosilane selectively produces allyl(dichloro)methylsilane in high yield. [] This selectivity is also observed with various other RSiCl3 compounds (R = isopropyl, tert-butyl, n-hexyl, phenyl, n-octyl, n-decyl). [] Furthermore, using (E)-1-chloro-2-butene as a reactant leads to the selective formation of 1-methyl-2-propenyl(methyl)dichlorosilane via allylic rearrangement. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


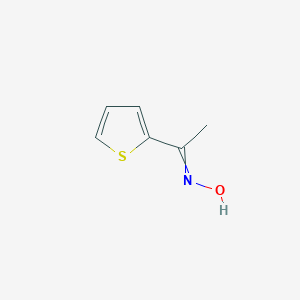
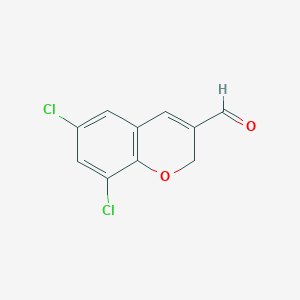


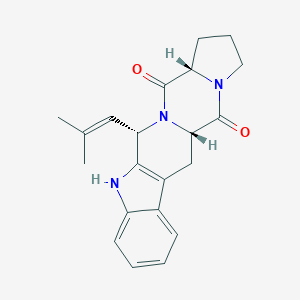
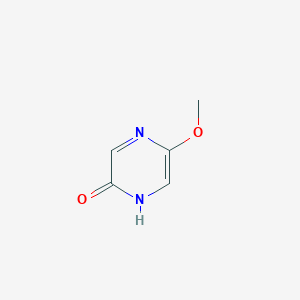
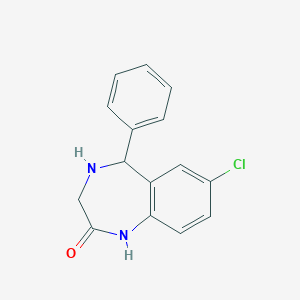
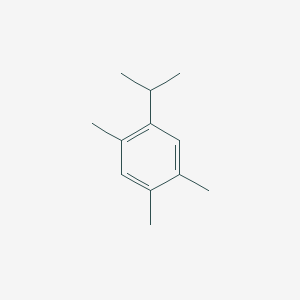
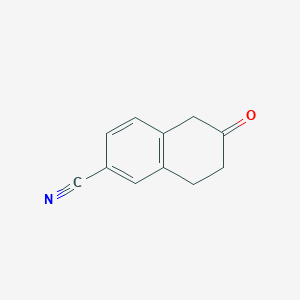
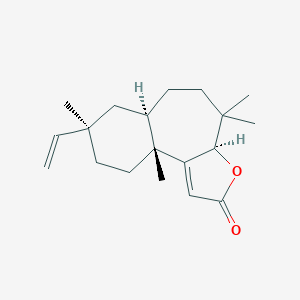
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
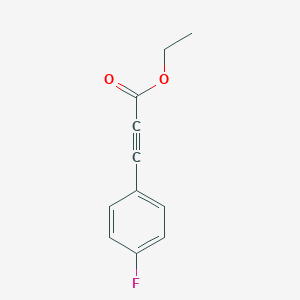
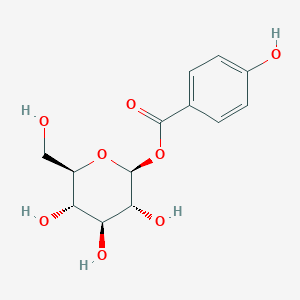
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
